molecular formula C7H13Cl2N3 B3333077 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride CAS No. 943722-25-6

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride

Cat. No.: B3333077
CAS No.: 943722-25-6
M. Wt: 210.1 g/mol
InChI Key: RDKHBRYGUDSOLE-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a seven-membered azepine ring. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. The dihydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-4-2-7-6(1)9-5-10-7;;/h5,8H,1-4H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKHBRYGUDSOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a dihaloalkane, followed by cyclization to form the hexahydroimidazo ring. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more substituents on the hexahydroimidazo ring. Common reagents include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the hexahydroimidazo ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activities.

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. A study highlighted the synthesis of various analogs which showed promising results against specific cancer lines .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been explored for potential effects on neurotransmitter systems, which could lead to treatments for neurological disorders .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. For example:

  • Pictet-Spengler Reactions : This reaction has been used to synthesize derivatives of this compound that exhibit enhanced biological activity .

Material Science

In materials science, this compound has been studied for its potential use in creating novel materials with specific properties:

  • Polymer Chemistry : Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability of the resulting materials .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard in analytical methods:

  • Chromatography : It serves as a calibration standard in high-performance liquid chromatography (HPLC) due to its well-defined chemical characteristics .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of modified versions of this compound. Researchers synthesized several derivatives and tested them against human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound.

Compound VariantIC50 (µM)Cancer Type
Parent Compound25Breast
Variant A10Breast
Variant B15Lung

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers evaluated the effects of the compound on animal models of anxiety and depression. The findings suggested that administration of the compound resulted in significant reductions in anxiety-like behaviors.

Treatment GroupAnxiety Score (Lower is Better)
Control30
Compound Admin15

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

A comparative analysis of key structural analogues is presented below:

Compound Name Core Structure Key Substituents Pharmacological Target/Use Reference
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride Imidazo[4,5-d]azepine None (parent structure) Under investigation (preclinical studies)
B-HT 920 (5-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine dihydrochloride) Thiazolo[4,5-d]azepine Allyl, amino groups α2-adrenergic/D2 dopamine agonist; antitussive/antiparkinsonian
JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine citrate) Pyrazolo[3,4-d]azepine Benzyl, 4-chlorophenyl Serotonin 5-HT7 receptor antagonist (preclinical)
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride Imidazo[4,5-d]azepine Methyl group at position 2 Research chemical; safety profile studied
Compound 431 (6-isopropyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivative) Imidazo[4,5-d]azepine Isopropyl, benzoylpiperidine substituents Lipid synthesis modulator (FASN inhibition)

Key Structural and Functional Differences

  • Core Heterocycle Variations :

    • The parent compound and its 2-methyl derivative retain the imidazo[4,5-d]azepine core, whereas B-HT 920 features a thiazolo[4,5-d]azepine ring, altering electronic properties and receptor binding .
    • JNJ-18038683 replaces the imidazole with a pyrazole ring (pyrazolo[3,4-d]azepine), shifting its selectivity toward serotonin receptors rather than adrenergic/dopaminergic targets .
  • Substituent Impact: The allyl and amino groups in B-HT 920 enhance its α2-adrenergic agonism, distinguishing it from the unsubstituted parent compound .

Biological Activity

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride is a heterocyclic compound with potential pharmacological applications. Its biological activity has been investigated in various contexts, including neuropharmacology and toxicology. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that incorporates both imidazole and azepine rings. This unique structure contributes to its interaction with biological targets.

Neuropharmacological Effects

Recent studies have indicated that compounds similar to 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine exhibit significant neuropharmacological properties. For instance:

  • Antidepressant Activity : Some derivatives have shown potential as antidepressants by modulating neurotransmitter systems. The mechanism of action often involves the inhibition of reuptake of serotonin and norepinephrine.
  • Anxiolytic Effects : The compound's ability to interact with GABA receptors suggests potential anxiolytic properties. Research indicates that it may enhance GABAergic transmission, leading to reduced anxiety levels.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated:

  • Inhibition of Pathogenic Bacteria : Certain derivatives have shown effectiveness against strains such as Pseudomonas aeruginosa, indicating potential for development as an antimicrobial agent.
  • Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological effects of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivatives:

  • Methodology : Rodent models were used to evaluate behavioral changes following administration.
  • Findings : Significant reductions in depression-like behaviors were observed in treated groups compared to controls.

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties:

  • Methodology : A series of compounds were tested against various bacterial strains using standard disk diffusion methods.
  • Results : The compound exhibited notable zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antibacterial activity.

Data Summary

Biological ActivityObserved EffectsReference
AntidepressantReduction in depression-like behaviors
AnxiolyticEnhanced GABAergic transmission
AntimicrobialInhibition of Pseudomonas aeruginosa

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized using imidazole derivatives as precursors, with optimization guided by databases like PISTACHIO and REAXYS. Key steps include hydrazine-mediated cyclization and dihydrochloride salt formation. Reaction yields (typically 60-75%) improve with temperature control (60-80°C) and catalytic acid (e.g., HCl). Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min) for purity assessment.
  • NMR (¹H and ¹³C) to verify the hexahydroimidazo-azepine core (e.g., δ 3.2–3.8 ppm for azepine protons).
  • Mass spectrometry (ESI+) for molecular ion confirmation (theoretical [M+H]+: ~254.16) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for hydrazine derivatives:

  • Use fume hoods and PPE (gloves, lab coats).
  • Store in airtight containers at 2–8°C.
  • Toxicity screening via in vitro assays (e.g., HepG2 cell viability tests) is mandatory before in vivo studies .

Advanced Research Questions

Q. How can researchers validate the compound’s selectivity as a Janus kinase (JAK) inhibitor, and what assays resolve off-target effects?

  • Methodological Answer :

  • Kinase profiling : Use recombinant JAK1/JAK2 (IC50 < 50 nM) versus unrelated kinases (e.g., EGFR, IC50 > 1 µM) via radiometric or fluorescence-based assays .
  • Cellular selectivity : Compare STAT phosphorylation inhibition in JAK2V617F-mutated vs. wild-type cell lines (e.g., HEL 92.1.7).
  • Structural modeling : Docking studies (e.g., AutoDock Vina) can predict binding to JAK’s ATP-binding pocket .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigate via:

  • Bioavailability studies : Measure plasma concentrations post-administration (rodents) using LC-MS/MS.
  • Metabolite identification : Incubate with liver microsomes (human/rat) to assess metabolic stability.
  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .

Q. What experimental models are suitable for evaluating therapeutic potential in autoimmune diseases?

  • Methodological Answer : Prioritize:

  • Collagen-induced arthritis (CIA) in mice : Monitor joint inflammation and IL-6/STAT3 levels.
  • Human peripheral blood mononuclear cells (PBMCs) : Test suppression of IFN-γ production.
  • Dose-response studies : Administer 1–10 mg/kg orally for 14 days; compare to tofacitinib as a positive control .

Q. How can researchers differentiate the compound’s activity from structurally related imidazo-azepine analogs?

  • Methodological Answer :

  • SAR analysis : Modify the azepine ring (e.g., substituents at positions 4 and 7) and test JAK inhibition.
  • Crystallography : Resolve co-crystal structures with JAK2 to identify critical hydrogen bonds (e.g., NH–O interactions with Leu855).
  • Competitive binding assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to quantify displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride
Reactant of Route 2
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride

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